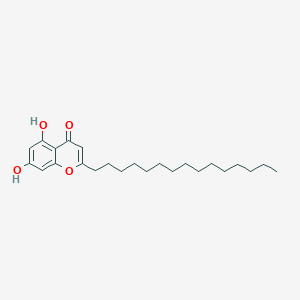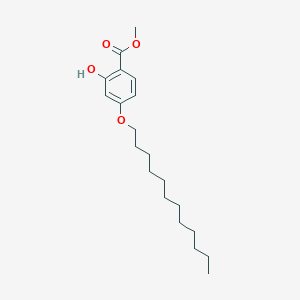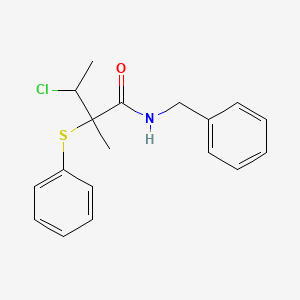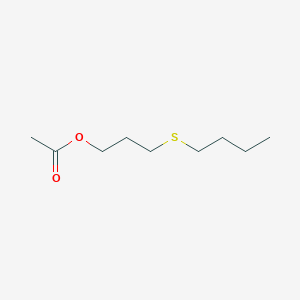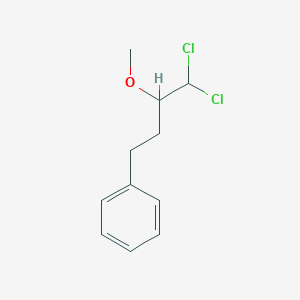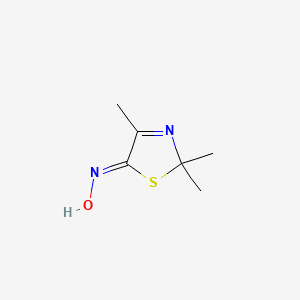
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester is a complex organic compound with a unique structure that combines a piperidine ring, a carboxylic acid group, and a dichlorophenyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.
Attachment of the Dichlorophenyl Ester: The dichlorophenyl ester moiety can be attached through esterification reactions, typically involving the reaction of a dichlorophenol with an appropriate acid chloride or anhydride.
Addition of the Propynyloxy Group: The propynyloxy group can be introduced through alkylation reactions, using propargyl bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving ester and piperidine functionalities.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester involves its interaction with specific molecular targets and pathways. The ester and piperidine groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific context and application, but it often involves binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Pyrrolidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester
- 2-Pyridinecarboxylic acid derivatives
- Other dichlorophenyl esters
Uniqueness
1-Piperidinecarboxylic acid, 2,4-dichloro-5-(2-propynyloxy)phenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
87374-78-5 |
|---|---|
Molekularformel |
C15H15Cl2NO3 |
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
(2,4-dichloro-5-prop-2-ynoxyphenyl) piperidine-1-carboxylate |
InChI |
InChI=1S/C15H15Cl2NO3/c1-2-8-20-13-10-14(12(17)9-11(13)16)21-15(19)18-6-4-3-5-7-18/h1,9-10H,3-8H2 |
InChI-Schlüssel |
XWGKVWPESLAFQV-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC(=C(C=C1Cl)Cl)OC(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
